Cas no 70803-92-8 (Cyclopentanehexanoicacid, 2-(4-carboxy-2-butenyl)-3-hydroxy-g,5-dioxo-, [1R-[1a,2b(Z),3b]]- (9CI))

Cyclopentanehexanoicacid, 2-(4-carboxy-2-butenyl)-3-hydroxy-g,5-dioxo-, [1R-[1a,2b(Z),3b]]- (9CI) structure
70803-92-8 structure
Product Name:Cyclopentanehexanoicacid, 2-(4-carboxy-2-butenyl)-3-hydroxy-g,5-dioxo-, [1R-[1a,2b(Z),3b]]- (9CI)
CAS No:70803-92-8
MF:C16H22O7
MW:326.341685771942
CID:572279
PubChem ID:6441790
Update Time:2025-04-19

Cyclopentanehexanoicacid, 2-(4-carboxy-2-butenyl)-3-hydroxy-g,5-dioxo-, [1R-[1a,2b(Z),3b]]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanehexanoicacid, 2-(4-carboxy-2-butenyl)-3-hydroxy-g,5-dioxo-, [1R-[1a,2b(Z),3b]]- (9CI)
    • 6-[(1R,2R,3S)-2-[(Z)-4-carboxybut-2-enyl]-3-hydroxy-5-oxocyclopentyl]-4-oxohexanoic acid
    • 9-hydroxy-11,15-dioxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid
    • 9-Hdtpd
    • 70803-92-8
    • Prostaglandin D-M
    • Cyclopentanehexanoic acid, 2-(4-carboxy-2-butenyl)-3-hydroxy-gamma,5-dioxo-, (1R-(1alpha,2beta(Z),3beta))-
    • Inchi: 1S/C16H22O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-13,18H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+/m1/s1
    • InChI Key: QRKPLLLQZJCOLR-BWEANOATSA-N
    • SMILES: O[C@H]1CC([C@H](CCC(CCC(=O)O)=O)[C@H]1C/C=C\CC(=O)O)=O

Computed Properties

  • Exact Mass: 326.13656
  • Monoisotopic Mass: 326.136553
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: -0.8
  • Topological Polar Surface Area: 129

Experimental Properties

  • Density: 1.29
  • Boiling Point: 609.2°C at 760 mmHg
  • Flash Point: 336.3°C
  • Refractive Index: 1.537
  • PSA: 128.97

Cyclopentanehexanoicacid, 2-(4-carboxy-2-butenyl)-3-hydroxy-g,5-dioxo-, [1R-[1a,2b(Z),3b]]- (9CI) Related Literature

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